RS 09

Descripción

Propiedades

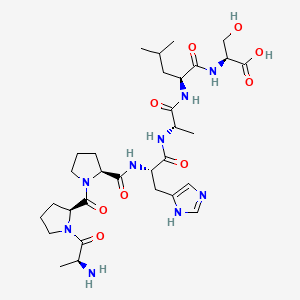

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N9O9/c1-16(2)11-20(27(44)38-22(14-41)31(48)49)36-25(42)18(4)35-26(43)21(12-19-13-33-15-34-19)37-28(45)23-7-5-9-39(23)30(47)24-8-6-10-40(24)29(46)17(3)32/h13,15-18,20-24,41H,5-12,14,32H2,1-4H3,(H,33,34)(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,48,49)/t17-,18-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYNPSTXGFDOBD-HRALPVODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RS 09: A Technical Guide to a Synthetic Lipopolysaccharide Mimic for TLR4 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of innate immunity and the development of novel vaccine adjuvants have been significantly advanced by the creation of synthetic molecules that can safely replicate the immunostimulatory properties of microbial components. RS 09 is a synthetic heptapeptide (Sequence: Ala-Pro-Pro-His-Ala-Leu-Ser) that functions as a potent mimic of bacterial lipopolysaccharide (LPS), the principal outer membrane component of Gram-negative bacteria. By acting as an agonist for Toll-like Receptor 4 (TLR4), this compound initiates a signaling cascade that leads to the activation of key transcription factors and the production of inflammatory cytokines. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative activity of representative TLR4 agonists, and detailed experimental protocols for its characterization, serving as a vital resource for researchers in immunology and drug development.

Introduction to TLR4 and Synthetic Agonists

Toll-like Receptor 4, in conjunction with its co-receptor MD-2 (myeloid differentiation factor 2), is a cornerstone of the innate immune system, responsible for recognizing the pathogen-associated molecular pattern (PAMP) of LPS.[1][2] This recognition event, facilitated by CD14, triggers a powerful inflammatory response crucial for clearing bacterial infections.[1][2] However, the therapeutic and adjuvant potential of LPS is severely limited by its high toxicity, which can lead to septic shock.[3]

This has driven the development of synthetic TLR4 agonists, like the peptide this compound, which aim to capture the immunostimulatory effects of LPS while minimizing its toxic properties.[1][3] These synthetic mimics are invaluable tools for studying TLR4 signaling and represent a promising new class of adjuvants for enhancing vaccine efficacy.[3][4]

This compound: A Peptide-Based LPS Mimic

This compound is a synthetic peptide identified through phage display technology to functionally mimic LPS.[3] Its primary characteristic is its ability to bind to and activate the TLR4 receptor complex, thereby initiating downstream signaling pathways typically associated with LPS stimulation.[3][5]

Chemical and Physical Properties:

| Property | Value | Reference |

|---|---|---|

| Sequence | APPHALS | [5] |

| CAS Number | 1449566-36-2 | [5] |

| Molecular Formula | C₃₁H₄₉N₉O₉ | [5] |

| Molecular Weight | 691.78 g/mol | [5] |

| Solubility | Soluble in water to 2 mg/mL |[5] |

Mechanism of Action: TLR4 Signaling Activation

This compound functions as a TLR4 agonist, promoting the activation of the transcription factor NF-κB and the subsequent secretion of inflammatory cytokines.[5][6] The activation of TLR4 is a complex process that proceeds via two major downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is crucial for the production of many pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Upon TLR4 activation, the receptor recruits the adaptor protein TIRAP (also known as Mal), which in turn recruits MyD88 (Myeloid differentiation primary response 88). This leads to the activation of IRAK kinases and ultimately the activation of the transcription factor NF-κB.

-

TRIF-Dependent Pathway: This pathway, also known as the MyD88-independent pathway, is essential for the production of type I interferons (IFNs). It is initiated by the recruitment of the adaptor protein TRAM to the TLR4 complex, which then recruits TRIF. The TRIF-dependent pathway also contributes to the activation of NF-κB, but at a later time point than the MyD88-dependent pathway.

The ability of this compound to activate these pathways makes it a potent tool for stimulating a comprehensive innate immune response.

References

- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]

- 2. Effect of Synthetic Peptides Identified in the Bullfrog Skin on Inflammation and Oxidative Stress Control: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adjuvant activity of a small molecule TLR4 agonist discovered via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Toll-like Receptor 4 (TLR4) Signaling Pathway Activation by RS 09

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 09 is a synthetic peptide that acts as an agonist for Toll-like receptor 4 (TLR4), mimicking the action of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] With the amino acid sequence Alanine-Proline-Proline-Histidine-Alanine-Leucine-Serine (APPHALS), this compound has been identified as a potent activator of the innate immune system.[4] Its ability to stimulate TLR4 signaling pathways makes it a compound of significant interest, particularly as a potential vaccine adjuvant to enhance antigen-specific immune responses.[1][2] This technical guide provides an in-depth overview of the activation of the TLR4 signaling pathway by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound functions as a TLR4 agonist, binding to the receptor and initiating a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] This activation leads to the nuclear translocation of NF-κB, where it induces the expression of a wide array of pro-inflammatory cytokines and chemokines, thereby orchestrating an inflammatory response.[2][3] The activation of TLR4 by this compound has been demonstrated in various cell lines, including murine macrophages (RAW264.7) and human embryonic kidney cells engineered to express TLR4 (HEK-Blue™-4).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the activity of this compound.

Table 1: In Vitro NF-κB Activation by this compound in HEK-Blue™-4 Cells

| Concentration of this compound (µg/mL) | NF-κB Activation (Fold Change over Control) |

| 1 | ~1.5 |

| 5 | ~2.0 |

| 10 | ~2.5 |

Data is estimated from graphical representations in Shanmugam A, et al. (2012) and represents the activation of a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Table 2: In Vitro Cytokine and Chemokine Secretion Induced by this compound in RAW264.7 Cells

| Cytokine/Chemokine | Fold Increase with this compound (5 µg/mL) vs. Control |

| Interleukin-1 alpha (IL-1α) | Significant Increase |

| Interleukin-6 (IL-6) | Significant Increase |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant Increase |

| Granulocyte-colony stimulating factor (G-CSF) | Significant Increase |

| Macrophage Inflammatory Protein-1 alpha (MIP-1α) | Significant Increase |

| Macrophage Inflammatory Protein-2 (MIP-2) | Significant Increase |

Qualitative data from antibody array experiments as reported in Shanmugam A, et al. (2012). Specific quantitative fold changes were not provided.

Signaling Pathways and Experimental Workflows

TLR4 Signaling Pathway Activated by this compound

This compound binding to the TLR4/MD-2 complex on the cell surface initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is the primary route for the induction of inflammatory cytokines via NF-κB activation.

Experimental Workflow: NF-κB Nuclear Translocation Assay

A common method to assess TLR4 activation is to measure the translocation of NF-κB from the cytoplasm to the nucleus. This is typically achieved through Western blotting of cellular fractions.

Detailed Experimental Protocols

Cell Culture

-

Cell Lines:

-

RAW264.7 (murine macrophage-like): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HEK-Blue™-4 (human embryonic kidney): Maintain in DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.

NF-κB Reporter Assay (HEK-Blue™-4 Cells)

This assay quantifies the activity of a secreted alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.

-

Cell Seeding: Seed HEK-Blue™-4 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in complete growth medium.

-

Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, and 10 µg/mL) in endotoxin-free water and add to the respective wells. Include a positive control (LPS, 100 ng/mL) and a negative control (vehicle).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

SEAP Detection:

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to a new 96-well plate.

-

Transfer an aliquot of the cell culture supernatant from the treatment plate to the plate containing the detection reagent.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader. The absorbance is directly proportional to the NF-κB activity.

NF-κB Nuclear Translocation by Western Blot (RAW264.7 Cells)

-

Cell Seeding and Treatment: Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells per well and allow them to adhere overnight. Treat the cells with this compound (e.g., 5 µg/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis and Fractionation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This will yield separate cytoplasmic and nuclear protein fractions.

-

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C. Use antibodies against Lamin B1 (nuclear marker) and β-actin (cytoplasmic marker) as loading controls.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. An increase in the NF-κB p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate nuclear translocation.[4]

-

Cytokine Secretion Assay (RAW264.7 Cells)

-

Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight. Treat the cells with this compound (e.g., 5 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Cytokine Quantification:

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines of interest (e.g., TNF-α, IL-6). Follow the manufacturer's protocol to quantify the concentration of each cytokine in the supernatant.

-

Cytokine Antibody Array: For a broader, more qualitative assessment, use a cytokine antibody array. Incubate the array membrane with the collected supernatant according to the manufacturer's instructions. Detect the bound cytokines using a detection antibody cocktail and chemiluminescence.

-

Conclusion

This compound is a well-characterized synthetic peptide that activates the TLR4 signaling pathway, leading to NF-κB activation and the production of inflammatory cytokines. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the immunomodulatory properties of this compound and other potential TLR4 agonists. The quantitative data and pathway diagrams serve as a valuable reference for understanding the mechanism of action of this promising vaccine adjuvant and immunomodulatory agent.

References

- 1. Intranasal Vaccination against HIV-1 with Adenoviral Vector-Based Nanocomplex Using Synthetic TLR-4 Agonist Peptide as Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the RS 09-Induced NF-κB Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 09 is a synthetic peptide identified as a potent agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. By mimicking the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria, this compound triggers a signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor. This activation is a critical event in the initiation of inflammatory and immune responses, leading to the production of various pro-inflammatory cytokines and chemokines. This technical guide provides a comprehensive overview of the this compound-induced NF-κB activation pathway, including the core signaling events, quantitative data on its activity, and detailed protocols for key experimental assays. This information is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in their efforts to understand and modulate TLR4-mediated signaling for therapeutic purposes.

Introduction

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune response, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating a defensive inflammatory cascade. The discovery of synthetic molecules that can modulate this pathway, such as the peptide this compound, has opened new avenues for the development of novel adjuvants for vaccines and immunomodulatory therapeutics. This compound, a peptide mimic of LPS, has been shown to activate TLR4 and subsequently the NF-κB signaling pathway, leading to the nuclear translocation of NF-κB and the secretion of inflammatory cytokines in macrophage-like cell lines such as RAW264.7.[1][2][3] Understanding the precise molecular mechanisms and quantitative aspects of this compound-induced NF-κB activation is crucial for its potential therapeutic applications.

The this compound-Induced NF-κB Signaling Pathway

The activation of NF-κB by this compound follows the canonical TLR4 signaling pathway. The key molecular events are detailed below and illustrated in the accompanying pathway diagram.

-

TLR4 Recognition and Receptor Dimerization: this compound binds to the extracellular domain of TLR4, likely in a complex with its co-receptor MD-2. This binding event induces a conformational change in TLR4, leading to its homodimerization.

-

Recruitment of Adaptor Proteins: The dimerized intracellular Toll/interleukin-1 receptor (TIR) domains of TLR4 serve as a scaffold for the recruitment of TIR domain-containing adaptor proteins. The primary adaptor protein in the canonical NF-κB pathway is Myeloid Differentiation Primary Response 88 (MyD88).

-

Formation of the Myddosome: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex known as the Myddosome.

-

Activation of TRAF6: Activated IRAK1 then recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of the IKK Complex: TRAF6, in conjunction with the E2 ubiquitin-conjugating enzymes Ubc13 and Uev1A, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TGF-β-activated kinase 1 (TAK1) complex. Activated TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).

-

Phosphorylation and Degradation of IκBα: The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory protein IκBα at two specific serine residues. This phosphorylation event marks IκBα for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex, followed by its rapid degradation by the 26S proteasome.

-

NF-κB Nuclear Translocation and Transcriptional Activation: The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically composed of p50 and p65/RelA subunits). This allows the active NF-κB complex to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific κB sites in the promoter and enhancer regions of target genes, leading to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.

Quantitative Analysis of this compound-Induced NF-κB Activation

While comprehensive dose-response data for the standalone this compound peptide is limited in the publicly available literature, studies on antigens incorporating this compound motifs provide valuable quantitative insights into its ability to activate NF-κB.

NF-κB Reporter Gene Activation

A study by Nagai et al. (2017) demonstrated that antigens containing tandem tri-RS09 motifs (B39 and B3931) significantly enhanced the activation of an NF-κB-SEAP (secreted embryonic alkaline phosphatase) reporter gene in HEK-Blue™-4 cells, which express TLR4. This indicates that the this compound motif is a potent activator of TLR4-dependent NF-κB signaling.

| Treatment (40 µg/mL) | NF-κB Activation (Fold Change vs. Untreated) |

| Antigen B (Control) | ~1.0 |

| Antigen B39 (tri-RS09) | ~4.5 |

| Antigen B3931 (tri-RS09) | ~4.2 |

| LPS (1 µg/mL) | ~5.0 |

| Table 1: NF-κB-SEAP reporter gene activation in HEK-Blue™-4 cells. Data is estimated from Figure 1C of Nagai et al., Scientific Reports, 2017. |

Phosphorylation of NF-κB p65

The same study by Nagai et al. (2017) also investigated the phosphorylation of the p65 subunit of NF-κB at Serine 536, a key marker of NF-κB activation, in RAW264.7 macrophage cells. The results, obtained by Western blotting, showed that antigens B39 and B3931 induced a notable increase in p65 phosphorylation compared to the control antigen.

| Treatment | Relative Phospho-p65 (Ser536) Level (Normalized to β-actin) |

| Untreated | Baseline |

| Antigen B (Control) | ~1.0 |

| Antigen B39 (tri-RS09) | ~2.5 |

| Antigen B3931 (tri-RS09) | ~2.2 |

| LPS (1 µg/mL) | ~3.5 |

| Table 2: Densitometric analysis of phospho-p65 (Ser536) Western blot in RAW264.7 cells. Data is estimated from Figure 2A of Nagai et al., Scientific Reports, 2017. |

Inflammatory Cytokine Secretion

The foundational study by Shanmugam et al. (2012) reported that this compound induces the secretion of a range of pro-inflammatory cytokines and chemokines from RAW264.7 macrophages, with a profile described as "similar" to that induced by LPS.[2] While specific quantitative data from a direct comparison is not provided in a tabulated format in the primary literature, the reported cytokines include TNF-α, IL-1β, and IL-12p70, as well as the chemokines M-CSF, G-CSF, and GM-CSF. This profile is consistent with the activation of the canonical NF-κB pathway.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the this compound-induced NF-κB activation pathway.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to this compound.

Materials:

-

RAW264.7 cells stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound peptide (lyophilized)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (positive control)

-

Phosphate-buffered saline (PBS)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the NF-κB reporter RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Preparation of Stimulants: Prepare a stock solution of this compound in sterile water or PBS. Prepare a range of serial dilutions of this compound and LPS in serum-free DMEM.

-

Cell Stimulation: Gently remove the culture medium from the cells and replace it with 100 µL of the prepared stimulant dilutions (or serum-free medium for the negative control). Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: After incubation, remove the medium and wash the cells once with 100 µL of PBS. Add 20 µL of 1X Luciferase Lysis Buffer to each well and incubate for 15 minutes at room temperature on a plate shaker.

-

Luciferase Activity Measurement: Add 100 µL of Luciferase Assay Reagent to each well. Immediately measure the luminescence using a luminometer with an integration time of 1-10 seconds per well.

-

Data Analysis: Normalize the luciferase activity of each sample to the protein concentration of the cell lysate or to a co-transfected control reporter (e.g., Renilla luciferase). Express the results as fold induction over the untreated control.

Western Blot for Phosphorylated IκBα and p65

This technique is used to detect the phosphorylation status of key proteins in the NF-κB signaling cascade.

Materials:

-

RAW264.7 cells

-

Complete DMEM

-

This compound peptide and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-IκBα (Ser32), rabbit anti-IκBα, rabbit anti-phospho-p65 (Ser536), rabbit anti-p65, mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or LPS for a specified time (e.g., 15-60 minutes).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Perform densitometric analysis of the bands and normalize the levels of phosphorylated proteins to the total protein levels and the loading control (β-actin).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of activated NF-κB in nuclear extracts to a specific DNA probe.

Materials:

-

RAW264.7 cells

-

Nuclear Extraction Kit

-

Biotin-labeled or radioactively labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3')

-

Unlabeled ("cold") NF-κB probe

-

Poly(dI-dC)

-

EMSA binding buffer

-

Native polyacrylamide gel

-

TBE buffer

-

Streptavidin-HRP conjugate (for biotinylated probes) and chemiluminescent substrate, or autoradiography film (for radioactive probes)

Protocol:

-

Nuclear Extract Preparation: Treat RAW264.7 cells with this compound or LPS. Prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit. Determine the protein concentration of the nuclear extracts.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and EMSA binding buffer.

-

For competition assays, add a 50-fold molar excess of the unlabeled NF-κB probe before adding the labeled probe.

-

Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5X TBE buffer at 100-150 V until the dye front is near the bottom.

-

-

Detection:

-

Transfer the DNA from the gel to a positively charged nylon membrane.

-

Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

For radioactive probes, dry the gel and expose it to autoradiography film.

-

-

Analysis: The appearance of a slower-migrating band compared to the free probe indicates the formation of an NF-κB-DNA complex. The specificity of this band can be confirmed by its disappearance in the presence of the unlabeled competitor probe.

Applications in Drug Development

The ability of this compound to potently activate the TLR4/NF-κB pathway makes it a valuable tool for several applications in drug development:

-

Adjuvant Development: As a synthetic TLR4 agonist, this compound has the potential to be developed as a vaccine adjuvant to enhance the immunogenicity of co-administered antigens.

-

Immunomodulatory Research: this compound can be used as a specific tool to study the downstream consequences of TLR4 activation in various cell types and disease models.

-

Screening for TLR4 Antagonists: In a co-stimulation assay, this compound can be used to activate TLR4, providing a system to screen for small molecules or biologics that can inhibit this activation, which may be beneficial in inflammatory and autoimmune diseases.

Conclusion

This compound is a synthetic peptide that effectively activates the canonical NF-κB signaling pathway through its agonistic activity on TLR4. This leads to the phosphorylation and degradation of IκBα, the nuclear translocation of NF-κB, and the subsequent transcription of pro-inflammatory genes. While further quantitative studies on the standalone peptide are warranted, the available data and established experimental protocols provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating the TLR4-NF-κB axis. The detailed methodologies and pathway information presented in this guide are intended to facilitate these research and development efforts.

References

- 1. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]

- 3. Identification of a p65 peptide that selectively inhibits NF-kappa B activation induced by various inflammatory stimuli and its role in down-regulation of NF-kappaB-mediated gene expression and up-regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The RS-09 Peptide: A Deep Dive into its Stimulation of the Innate Immune Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The RS-09 peptide has emerged as a significant synthetic immunomodulator, capable of potently stimulating the innate immune system. This document provides a comprehensive technical overview of RS-09, focusing on its mechanism of action as a Toll-like receptor 4 (TLR4) agonist, its downstream signaling effects, and its potential as a vaccine adjuvant. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of RS-09's immunological activity.

Core Mechanism: TLR4 Agonism and NF-κB Activation

RS-09 is a synthetic peptide that mimics the activity of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system.[1] The primary mechanism of action for RS-09 is its function as a Toll-like receptor 4 (TLR4) agonist.[1][2] TLR4, in conjunction with its co-receptors MD-2 and CD14, recognizes pathogen-associated molecular patterns (PAMPs) like LPS, initiating a signaling cascade that leads to the activation of the innate immune response.[3]

Upon binding to the TLR4 receptor complex, RS-09 triggers a downstream signaling pathway that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. TLR4 activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[5][6] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines and chemokines.[2][5][7]

Quantitative Analysis of RS-09-Mediated Immune Stimulation

The immunostimulatory effects of RS-09 have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from these experiments.

Table 1: In Vitro NF-κB Activation in HEK-Blue™-hTLR4 Cells

| Cell Line | Agonist | Concentration | Assay | Outcome | Reference |

| HEK-Blue™-hTLR4 | RS-09 | 1-10 µg/mL | SEAP Reporter Gene Assay | Activation of NF-κB | [1] |

| HEK-Blue™-hTLR4 | LPS (Positive Control) | 100 ng/mL | SEAP Reporter Gene Assay | Activation of NF-κB | [7] |

Table 2: Cytokine Secretion in RAW264.7 Macrophages

| Cell Line | Agonist | Concentration | Duration | Cytokines Induced | Reference |

| RAW264.7 | RS-09 | 5 µg/mL | 15 min - 24 h | Inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12p70) and chemokines (e.g., MCSF, GCSF, GM-CSF) | [1][2] |

| RAW264.7 | LPS (Positive Control) | Not specified | 24 h | Similar profile to RS-09 | [2] |

Table 3: In Vivo Adjuvant Effect of RS-09 in BALB/c Mice

| Animal Model | Antigen | Adjuvant | Adjuvant Dose | Outcome | Reference |

| BALB/c Mice | X-15 (100 µg conjugated to KLH) | RS-09 | 25 µg | Significant increase in X-15-specific antibody concentration by Day 28 post-vaccination | [2] |

| BALB/c Mice | X-15 (100 µg conjugated to KLH) | Alum | Not specified | Lower X-15-specific antibody response compared to RS-09 | [2] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of RS-09's properties, detailed methodologies for key experiments are provided below.

NF-κB Activation using HEK-Blue™-hTLR4 Reporter Gene Assay

Objective: To quantify the activation of NF-κB in response to RS-09 stimulation using a reporter cell line.

Materials:

-

HEK-Blue™-hTLR4 cells

-

Growth Medium (DMEM, 10% FBS, HEK-Blue™ Selection antibiotics)

-

Test Medium (Growth Medium without selection antibiotics)

-

RS-09 peptide

-

LPS (positive control)

-

Sterile, endotoxin-free water (negative control)

-

96-well flat-bottom plates

-

QUANTI-Blue™ Solution (SEAP detection reagent)

Protocol:

-

Cell Seeding: Culture HEK-Blue™-hTLR4 cells in Growth Medium. On the day of the experiment, wash the cells with PBS and detach them. Resuspend the cells in Test Medium to a concentration of approximately 140,000 cells/mL.[7][8] Add 180 µL of the cell suspension (approximately 25,000 cells) to each well of a 96-well plate.[7][8]

-

Stimulation: Prepare serial dilutions of RS-09 peptide (e.g., 1-10 µg/mL).[1] Prepare a positive control of LPS (e.g., 100 ng/mL) and a negative control of sterile water.[7][8] Add 20 µL of each sample, positive control, and negative control to the respective wells.[7][8]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[7]

-

SEAP Detection: Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions. Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate. Add 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the new plate.[8]

-

Measurement: Incubate the plate at 37°C for 1-3 hours.[8] Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.[7][8]

Cytokine Profiling in RAW264.7 Macrophages

Objective: To measure the secretion of pro-inflammatory cytokines and chemokines from macrophages stimulated with RS-09.

Materials:

-

RAW264.7 murine macrophage cells

-

DMEM supplemented with 10% FBS and antibiotics

-

RS-09 peptide

-

LPS (positive control)

-

24-well plates

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Protocol:

-

Cell Seeding: Seed RAW264.7 cells into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[9]

-

Stimulation: Pre-treat the cells with various concentrations of RS-09 (e.g., 5 µg/mL) for 1 hour.[1][9] Then, stimulate the cells with or without LPS (e.g., 1 µg/mL) for 24 hours.[9] Include a positive control with LPS alone and an unstimulated control.

-

Supernatant Collection: After the incubation period, centrifuge the plates to pellet the cells and collect the cell-free supernatants. Store the supernatants at -20°C until analysis.[9]

-

Cytokine Quantification: Determine the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[9]

In Vivo Adjuvant Activity Assessment in BALB/c Mice

Objective: To evaluate the ability of RS-09 to enhance the antigen-specific antibody response in vivo.

Materials:

-

BALB/c mice

-

Antigen (e.g., X-15 peptide conjugated to Keyhole Limpet Hemocyanin - KLH)

-

RS-09 peptide

-

Alum (control adjuvant)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for immunization

-

Blood collection supplies

Protocol:

-

Animal Groups: Divide mice into experimental groups (e.g., Antigen + RS-09, Antigen + Alum, Antigen alone). A typical group size is 3-5 mice.[2]

-

Immunization: Prepare the immunogens by mixing the antigen (e.g., 100 µg of X-15-KLH) with the respective adjuvant (e.g., 25 µg of RS-09) in PBS.[2] Administer the immunizations subcutaneously or intraperitoneally on day 0.

-

Booster Immunization: Administer a booster immunization with the same formulations on day 14.[2]

-

Blood Collection: Collect blood samples from the mice via a suitable method (e.g., tail bleed) on days 0 (pre-immunization), 14, and 28.[2]

-

Antibody Titer Measurement: Prepare serum from the collected blood samples. Measure the antigen-specific antibody titers in the serum using a direct ELISA. Coat ELISA plates with the antigen (X-15 peptide), block non-specific binding, and then add serial dilutions of the serum samples. Detect the bound antibodies using an appropriate HRP-conjugated secondary antibody and a substrate. The antibody titer is determined by the highest dilution of serum that gives a positive signal.[2]

Visualizing the Molecular and Experimental Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with RS-09.

Signaling Pathway of RS-09

Caption: RS-09 initiates TLR4 signaling, leading to NF-κB activation and pro-inflammatory gene transcription.

Experimental Workflow for In Vitro Evaluation of RS-09

Caption: Workflow for in vitro assessment of RS-09's immunostimulatory activity.

Logical Relationship of RS-09's Immunostimulatory Components

Caption: Logical flow of RS-09's action from TLR4 binding to immune response.

Conclusion

The RS-09 peptide is a potent synthetic agonist of TLR4 that effectively stimulates the innate immune system through the activation of the NF-κB signaling pathway. This leads to the production of a broad range of pro-inflammatory cytokines and chemokines. Its demonstrated ability to act as a vaccine adjuvant in vivo highlights its potential for the development of novel immunotherapies and more effective vaccines. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this promising immunomodulatory agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]

- 4. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 101.200.202.226 [101.200.202.226]

- 8. 101.200.202.226 [101.200.202.226]

- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

RS-09: A Novel Class of Vaccine Adjuvants - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-09 is a synthetic, seven-amino-acid peptide (Ala-Pro-Pro-His-Ala-Leu-Ser) that has emerged as a promising novel vaccine adjuvant.[1] Functioning as a mimic of lipopolysaccharide (LPS), RS-09 acts as an agonist for Toll-like receptor 4 (TLR4). This interaction triggers the innate immune system, initiating a localized inflammatory response that is crucial for enhancing the adaptive immune response to co-administered antigens.[2][3] The development of synthetic TLR4 agonists like RS-09 represents a significant advancement in vaccinology, offering the potential for potent, well-defined, and safer alternatives to traditional adjuvants. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with RS-09.

Mechanism of Action: TLR4-Mediated Signaling

RS-09 exerts its adjuvant effect by activating the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system responsible for recognizing pathogen-associated molecular patterns (PAMPs) from gram-negative bacteria. Upon binding to the TLR4 receptor complex, RS-09 initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[2][3]

The TLR4 signaling pathway is bifurcated into two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and is crucial for the early-phase activation of NF-κB and the subsequent production of inflammatory cytokines such as TNF-α, IL-1β, and IL-12. The key adaptor protein in this branch is Myeloid differentiation primary response 88 (MyD88).

-

TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, the TIR-domain-containing adapter-inducing interferon-β (TRIF) dependent pathway is activated. This pathway is essential for the production of type I interferons (IFN-α/β) and also contributes to the late-phase activation of NF-κB.

The synergistic activation of both the MyD88 and TRIF pathways by a TLR4 agonist is believed to be essential for inducing a robust and effective adaptive immune response, including the polarization of T helper cells towards a Th1 phenotype.

Below is a diagram illustrating the key components of the TLR4 signaling pathway initiated by a TLR4 agonist like RS-09.

Caption: TLR4 Signaling Pathway Activated by RS-09.

Quantitative Data

The following tables summarize the available data on the in vitro and in vivo effects of RS-09. It is important to note that quantitative data on cytokine induction by RS-09 is limited in the primary literature. The foundational study by Shanmugam et al. (2012) utilized a semi-quantitative antibody array.

Table 1: In Vitro Cytokine Induction by RS-09 in RAW264.7 Macrophages (Qualitative)

| Cytokine/Chemokine | Relative Expression Level (vs. Control) |

| TNF-α | Increased |

| IL-1β | Increased |

| IL-12p70 | Increased |

| G-CSF | Increased |

| GM-CSF | Increased |

| M-CSF | Increased |

| Data is based on antibody array analysis and presented as qualitative changes.[2] |

Table 2: In Vivo Adjuvant Effect of RS-09 on Antigen-Specific Antibody Response

| Adjuvant | Antigen | Animal Model | Endpoint | Result |

| RS-09 | X-15 peptide-KLH conjugate | BALB/c mice | X-15 specific antibody concentration | Robust antibody response |

| Alum | X-15 peptide-KLH conjugate | BALB/c mice | X-15 specific antibody concentration | Moderate antibody response |

| RS-01 | X-15 peptide-KLH conjugate | BALB/c mice | X-15 specific antibody concentration | Weak antibody response |

| None | X-15 peptide-KLH conjugate | BALB/c mice | X-15 specific antibody concentration | No significant response |

| Data is derived from graphical representation in Shanmugam et al. (2012).[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on RS-09.

In Vitro Cytokine Induction Assay

This protocol describes the stimulation of a murine macrophage cell line to assess the induction of inflammatory cytokines by RS-09.

Cell Line:

-

RAW264.7 (murine macrophage cell line)

Reagents and Materials:

-

RS-09 peptide (endotoxin-free)

-

Lipopolysaccharide (LPS) from E. coli (positive control)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

6-well tissue culture plates

-

Sterile, nuclease-free water

-

Mouse Inflammation Antibody Array kit or ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Protocol:

-

Cell Seeding: Seed RAW264.7 cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

-

Preparation of Stimulants: Reconstitute RS-09 peptide and LPS in endotoxin-free water to create stock solutions. Further dilute in complete cell culture medium to the desired final concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL).

-

Cell Stimulation: Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of RS-09, LPS (positive control), or medium alone (negative control).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Cytokine Analysis:

-

Antibody Array: Follow the manufacturer's instructions for the mouse inflammation antibody array kit. This typically involves blocking the membrane, incubating with the collected supernatants, followed by incubation with detection antibodies and a chemiluminescent substrate.

-

ELISA: Perform ELISAs for specific cytokines according to the manufacturer's protocol. This generally involves coating a 96-well plate with a capture antibody, blocking, adding the cell supernatants, adding a detection antibody, adding a substrate, and measuring the absorbance.

-

-

Data Analysis: For antibody arrays, quantify the spot densities and compare them to the positive controls on the membrane. For ELISAs, generate a standard curve and calculate the concentration of each cytokine in the samples.

Caption: In Vitro Cytokine Induction Workflow.

In Vivo Adjuvanticity Study

This protocol outlines the procedure for evaluating the adjuvant effect of RS-09 on the antigen-specific antibody response in a mouse model.

Animal Model:

-

BALB/c mice (e.g., 8-week-old males)

Antigen and Adjuvants:

-

Antigen: X-15 peptide conjugated to Keyhole Limpet Hemocyanin (KLH)

-

Adjuvants: RS-09, Alum (as a standard adjuvant control)

-

Vehicle: Phosphate-buffered saline (PBS)

Protocol:

-

Animal Grouping: Divide mice into experimental groups (n=3-5 per group), including groups for the antigen with RS-09, antigen with Alum, antigen alone, and a vehicle control.

-

Vaccine Formulation:

-

For the RS-09 group, mix the X-15-KLH conjugate (e.g., 100 µg) with RS-09 (e.g., 25 µg) in PBS.

-

For the Alum group, mix the X-15-KLH conjugate with Alum at a 1:1 (v/v) ratio.

-

For the antigen-only group, dissolve the X-15-KLH conjugate in PBS.

-

-

Immunization Schedule:

-

Day 0 (Primary Immunization): Administer the respective vaccine formulations to each group via subcutaneous injection.

-

Day 14 (Booster Immunization): Administer a booster dose of the respective vaccine formulations (e.g., half the primary antigen dose, same adjuvant dose).

-

-

Blood Collection: Collect blood samples from the mice at pre-immunization (Day 0) and at specified time points post-immunization (e.g., Day 14 and Day 28).

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.

-

Antibody Titer Determination (ELISA):

-

Coating: Coat a 96-well ELISA plate with the X-15 peptide (without KLH) overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.

-

Serum Incubation: Wash the plate and add serially diluted mouse serum from each group to the wells. Incubate for 2 hours at room temperature.

-

Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

-

Data Analysis: Determine the antibody titer for each mouse, which is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cut-off (e.g., 2-3 times the background).

Caption: In Vivo Adjuvanticity Workflow.

Conclusion

RS-09 is a well-characterized synthetic TLR4 agonist with demonstrated potential as a vaccine adjuvant. Its ability to activate the innate immune system through the TLR4 signaling pathway leads to an enhanced antigen-specific antibody response. The defined structure and mechanism of action of RS-09 make it an attractive candidate for the development of next-generation subunit vaccines. Further research focusing on the quantitative analysis of cytokine profiles, the impact on T-cell responses, and evaluation with a broader range of antigens will be crucial in fully elucidating its potential for clinical applications.

References

A Technical Guide to the Discovery and Characterization of RS 09 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 09 is a synthetic peptide identified through phage display technology that functions as a mimetic of Lipopolysaccharide (LPS).[1][2] It acts as an agonist of Toll-like Receptor 4 (TLR4), a key receptor in the innate immune system.[2][3][4] By binding to and activating TLR4, this compound triggers a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent secretion of inflammatory cytokines.[1][2][3] This immunomodulatory activity has led to its investigation as a novel vaccine adjuvant, demonstrating the capacity to enhance antigen-specific antibody responses in vivo.[1][2][3] This document provides a comprehensive overview of the discovery, characterization, and experimental methodologies associated with the this compound peptide.

Introduction

The development of effective vaccines is a cornerstone of modern medicine. A critical component of many vaccines is the adjuvant, a substance that enhances the body's immune response to an antigen. For years, aluminum-based adjuvants have been the most common choice, but they are associated with certain side effects. This has spurred the search for new classes of adjuvants.[1]

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. TLR4, in particular, recognizes Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[4] Activation of TLR4 initiates a potent inflammatory response, making TLR4 agonists attractive candidates for vaccine adjuvants. However, the systemic administration of LPS can lead to septic shock.[1]

The this compound peptide (sequence: Ala-Pro-Pro-His-Ala-Leu-Ser) was identified from a phage display library as a functional mimic of LPS.[3][5] It can activate the TLR4 signaling pathway and induce a localized inflammatory response without the systemic toxicity associated with LPS, positioning it as a promising candidate for a new class of TLR4-agonist adjuvants.[1]

Mechanism of Action: TLR4 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the TLR4 signaling pathway. This pathway is a critical component of the innate immune response to Gram-negative bacteria. The binding of this compound to TLR4 initiates a signaling cascade that culminates in the production of inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of this compound.

| In Vitro Activity | |

| Parameter | Value/Observation |

| Cell Lines Used | HEK-BLUE™-4 (human TLR4 expressing), RAW264.7 (murine macrophage)[1][2] |

| Concentration for NF-κB Activation | 1-10 µg/mL[2] |

| Incubation Time for NF-κB Translocation | 15, 30, 60, and 120 minutes[1] |

| Cytokine Secretion | Induced secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12p70) and chemokines (e.g., MCSF, GCSF, GM-CSF)[1] |

| In Vivo Adjuvant Activity | |

| Parameter | Value/Observation |

| Animal Model | BALB/c mice[1] |

| Antigen | X-15 peptide (prostate cancer specific antigen) conjugated to KLH[1] |

| This compound Dosage | 25 µg per mouse[1] |

| Vaccination Schedule | Initial vaccination on day 0, booster on day 14[1] |

| Outcome | Significantly increased X-15 specific antibody concentration on day 28 compared to alum and another peptide, RS01.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NF-κB Nuclear Translocation Assay

This experiment is designed to visualize the activation of the NF-κB signaling pathway by observing the translocation of the NF-κB protein from the cytoplasm to the nucleus.

Methodology:

-

Cell Culture and Stimulation: RAW264.7 or HEK-BLUE™-4 cells are cultured to an appropriate density. The cells are then stimulated with this compound peptide at a concentration of 5 µg/ml for various time points (15, 30, 60, and 120 minutes).[1]

-

Cell Fractionation: Following stimulation, the cells are harvested, and the cytoplasmic and nuclear protein fractions are isolated using a commercial kit.

-

Western Blot Analysis:

-

The protein concentration of each fraction is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for NF-κB, IκB-α (cytoplasmic control), and a nuclear loading control like HDAC. An actin antibody is used as a cytoplasmic loading control.[1]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate. An increase in the NF-κB signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate translocation.

-

Cytokine Secretion Assay

This assay is used to determine the profile of inflammatory cytokines and chemokines secreted by macrophages in response to this compound stimulation.

Methodology:

-

Cell Stimulation: RAW264.7 macrophages are stimulated with this compound peptide.

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

Antibody Array: The supernatant is applied to an antibody array membrane spotted with antibodies against various cytokines and chemokines.

-

Detection: The bound cytokines are detected using a detection antibody cocktail and a chemiluminescent substrate. The resulting signals provide a qualitative profile of the secreted inflammatory mediators.[1]

In Vivo Adjuvant Efficacy Study

This experiment evaluates the ability of this compound to enhance the antigen-specific antibody response in a mouse model.

References

- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 1449566-36-2 | RS09 | Tocris Bioscience [tocris.com]

- 4. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]

- 5. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

RS 09 Peptide: A Technical Guide to its Sequence, Structure, and Immunostimulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 09 is a synthetic heptapeptide that has been identified as a potent agonist of Toll-like receptor 4 (TLR4).[1][2][3][4] It functions as a lipopolysaccharide (LPS) mimic, initiating a signaling cascade that leads to the activation of the innate immune system.[3][5][6] This activity makes this compound a promising candidate as a vaccine adjuvant, capable of enhancing antigen-specific immune responses.[1][3][5][6] This technical guide provides a comprehensive overview of the this compound peptide, including its sequence and physicochemical properties, its mechanism of action, and detailed experimental protocols for its characterization.

This compound Peptide: Core Data

Sequence and Physicochemical Properties

The this compound peptide is a linear sequence of seven amino acids. Its core details are summarized in the table below.

| Property | Value | Reference |

| Sequence | H-Ala-Pro-Pro-His-Ala-Leu-Ser-OH (APPHALS) | [1][2][4] |

| CAS Number | 1449566-36-2 | [1][2] |

| Molecular Formula | C31H49N9O9 | [1][4] |

| Molecular Weight | 691.78 g/mol | [1][2][4] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥98.0% | [1] |

| Solubility | Soluble to 2 mg/ml in water | [4] |

| Storage | Store at -20°C | [2][4] |

Mechanism of Action: TLR4 Agonism and Downstream Signaling

This compound exerts its immunostimulatory effects by acting as a TLR4 agonist.[2][3][4] The binding of this compound to TLR4 on the surface of immune cells, such as macrophages, initiates an intracellular signaling cascade that culminates in the activation of the transcription factor NF-κB.[3][5][6] This process involves the nuclear translocation of NF-κB, which in turn upregulates the expression of various pro-inflammatory cytokines and chemokines.[2][4][5]

The signaling pathway activated by this compound is depicted in the diagram below.

In Vitro and In Vivo Activity

In Vitro: NF-κB Activation and Cytokine Secretion

Studies have demonstrated that this compound can induce the nuclear translocation of NF-κB in various cell lines, including the murine macrophage cell line RAW264.7 and HEK-BLUE™-4 cells, which are engineered to express only TLR4.[5] This activation leads to the secretion of a broad range of inflammatory cytokines and chemokines, comparable to those induced by LPS.[5]

Table 1: In Vitro Activity of this compound

| Experiment | Cell Line | Concentration of this compound | Observed Effect | Reference |

| NF-κB Nuclear Translocation | RAW264.7, HEK-BLUE™-4 | 5 µg/ml | Increased nuclear NF-κB levels.[3] | [3][5] |

| Cytokine Secretion | RAW264.7 | 1-10 μg/mL | Induction of inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-12p70, MCSF, GCSF, GM-CSF).[3][5] | [3][5] |

In Vivo: Adjuvant Activity

When used as an adjuvant in vivo, this compound has been shown to significantly enhance the antigen-specific antibody response.[1][3][5] In a study using the prostate cancer-specific antigen X-15 conjugated to Keyhole Limpet Hemocyanin (KLH), co-administration with this compound resulted in a robust increase in X-15-specific antibody concentrations in BALB/c mice.[5]

Table 2: In Vivo Adjuvant Activity of this compound

| Animal Model | Antigen | Adjuvant | Key Finding | Reference |

| BALB/c mice | X-15-KLH (100 µg prime, 50 µg boost) | This compound (25 µg) | Significantly increased X-15-specific antibody concentration on day 28 post-vaccination compared to alum and another peptide adjuvant (RS01).[5] | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol describes the detection of NF-κB (p65 subunit) in nuclear and cytosolic fractions of RAW264.7 cells treated with this compound.

Experimental Workflow:

Methodology:

-

Cell Culture and Stimulation: Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound (5 µg/ml) for various time points (e.g., 15, 30, 60, and 120 minutes). Include an untreated control and a positive control (e.g., LPS).

-

Cell Fractionation: Following stimulation, wash the cells with ice-cold PBS and harvest. Perform cellular fractionation to separate the cytosolic and nuclear extracts using a commercial kit or standard laboratory protocols.

-

Protein Quantification: Determine the protein concentration of the cytosolic and nuclear fractions using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto a 10-12% SDS-polyacrylamide gel.

-

After electrophoresis, transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NF-κB p65, a nuclear loading control (e.g., HDAC or Lamin B1), and a cytosolic loading control (e.g., Actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the NF-κB signal in the nuclear fraction to the nuclear loading control and the NF-κB signal in the cytosolic fraction to the cytosolic loading control.

Cytokine Secretion Assay (Antibody Array)

This protocol outlines the qualitative detection of multiple cytokines secreted by RAW264.7 cells in response to this compound stimulation.

Methodology:

-

Cell Culture and Supernatant Collection: Seed RAW264.7 cells at a density of 1x10^6 cells per well in a 6-well plate. Stimulate the cells with this compound for 24 hours. Use LPS as a positive control.

-

Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Antibody Array Procedure:

-

Use a commercial cytokine antibody array membrane kit according to the manufacturer's instructions.

-

Block the antibody array membranes.

-

Incubate the membranes with the collected cell culture supernatants.

-

Wash the membranes and then incubate with a biotin-conjugated anti-cytokine antibody cocktail.

-

After further washing, incubate with HRP-conjugated streptavidin.

-

Detect the chemiluminescent signals by exposing the membrane to X-ray film or using a chemiluminescence imager.

-

-

Data Analysis:

-

Measure the density of each spot on the array using image analysis software.

-

Normalize the signal of each cytokine to the positive controls on the membrane to obtain Integrated Density Values (IDV).

-

Compare the cytokine profiles of this compound-stimulated cells to untreated and LPS-stimulated cells.

-

In Vivo Adjuvant Efficacy (Mouse Immunization and ELISA)

This protocol describes the evaluation of this compound's adjuvant activity in BALB/c mice.

Experimental Workflow:

Methodology:

-

Animal Groups and Immunization:

-

Divide BALB/c mice into groups (e.g., 3-5 mice per group).

-

Prepare the immunogen formulations. For example, combine the X-15-KLH antigen (100 µg) with either this compound (25 µg), Alum (1:1 v/v), or PBS (control).

-

Administer the primary immunization on Day 0, for instance, via subcutaneous injection.

-

On Day 14, administer a booster immunization with a lower dose of the antigen (e.g., 50 µg of X-15-KLH) and the respective adjuvants.

-

-

Serum Collection: Collect blood from the mice via a suitable method (e.g., tail bleed) on Day 0 (pre-immunization), Day 14, and Day 28. Isolate the serum by centrifugation and store at -20°C or -80°C.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat a 96-well ELISA plate with the antigen (e.g., X-15 peptide) at a concentration of 1-10 µg/ml in a suitable coating buffer overnight at 4°C.

-

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Block the plate with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at room temperature.

-

Serially dilute the collected mouse sera in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add an HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

-

After washing, add a TMB substrate and allow the color to develop.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background). Compare the antibody titers between the different adjuvant groups at each time point.

Conclusion

The this compound peptide is a well-characterized TLR4 agonist with demonstrated in vitro and in vivo immunostimulatory properties. Its ability to activate NF-κB, induce inflammatory cytokine production, and enhance antigen-specific antibody responses makes it a strong candidate for development as a novel vaccine adjuvant. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and similar immuno-modulatory peptides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel immunization protocol and ELISA screening methods used to obtain and characterize monoclonal antibodies specific for human light chain variable-region subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]

RS09: A Synthetic TLR4 Agonist for Potent Antigen-Presenting Cell Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RS09 is a synthetic, seven-amino-acid peptide (Ala-Pro-Pro-His-Ala-Leu-Ser) that functions as a potent agonist of Toll-like receptor 4 (TLR4). By mimicking the action of lipopolysaccharide (LPS), a key component of Gram-negative bacteria, RS09 provides a powerful stimulus for the activation of antigen-presenting cells (APCs), such as macrophages and dendritic cells (DCs). This activation is critical for initiating a robust innate and subsequent adaptive immune response. RS09 drives APC maturation, characterized by the upregulation of co-stimulatory molecules, and triggers the secretion of pro-inflammatory cytokines and chemokines through the activation of key signaling pathways, primarily the NF-κB pathway. Its ability to enhance antigen-specific immune responses makes it a promising candidate as a vaccine adjuvant and a valuable tool for immunological research. This guide provides a comprehensive overview of the core mechanisms of RS09, detailed experimental protocols, and quantitative data on its effects on APCs.

Mechanism of Action: TLR4-Mediated Signaling

RS09's biological activity is initiated by its binding to the TLR4 receptor complex on the surface of APCs. This interaction mimics the recognition of LPS, triggering a downstream signaling cascade that is central to the innate immune response.

TLR4 Engagement and NF-κB Activation

Upon binding to TLR4, RS09 induces a conformational change in the receptor, leading to the recruitment of intracellular adaptor proteins. This initiates a signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. TLR4 activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[1]

dot

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

In addition to the NF-κB pathway, TLR4 activation by agonists like LPS is known to trigger the mitogen-activated protein kinase (MAPK) signaling cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[2][3][4] These pathways play a crucial role in regulating the expression of inflammatory mediators. While direct evidence for RS09-mediated activation of MAPK pathways is still emerging, it is highly probable that as a functional LPS mimic, RS09 also engages these critical signaling nodes to exert its full range of effects on APCs.

dot

Quantitative Analysis of RS09-Mediated APC Activation

The activation of APCs by RS09 has been quantified through various in vitro assays, demonstrating a dose-dependent effect on key activation parameters.

NF-κB Activation in Macrophages and TLR4-Expressing Cells

Studies utilizing the murine macrophage cell line RAW 264.7 and a HEK293 cell line engineered to express human TLR4 (HEK-BLUE™-4) have confirmed the ability of RS09 to induce NF-κB activation.

| Cell Line | RS09 Concentration | Readout | Outcome | Reference |

| HEK-BLUE™-4 | 1 µg/mL | SEAP Reporter Activity | Moderate NF-κB Activation | [5] |

| HEK-BLUE™-4 | 5 µg/mL | SEAP Reporter Activity | Strong NF-κB Activation | [5] |

| HEK-BLUE™-4 | 10 µg/mL | SEAP Reporter Activity | Potent NF-κB Activation | [5] |

| RAW 264.7 | 5 µg/mL | Western Blot | Increased Nuclear Levels of NF-κB p65 | [1] |

| RAW 264.7 | 5 µg/mL | Fluorescence Microscopy | Nuclear Translocation of NF-κB p65 | [5] |

Cytokine and Chemokine Secretion

RS09 stimulation of RAW 264.7 macrophages leads to the secretion of a broad spectrum of pro-inflammatory cytokines and chemokines. While specific quantitative ELISA data for RS09 is limited in the reviewed literature, qualitative analysis using antibody arrays shows a secretion profile comparable to that induced by LPS. A study by Ito et al. (2017) demonstrated that an artificial antigen containing three tandem RS09 motifs induced the production of TNF-α.[6][7]

Table 2: Qualitative Cytokine Profile in RS09-Stimulated RAW 264.7 Cells (Data presented as Integrated Density Value (IDV) from antibody array, relative to controls)

| Cytokine/Chemokine | RS09-Stimulated Cells (IDV) | LPS-Stimulated Cells (IDV) | Reference |

| G-CSF | Increased | Increased | [5] |

| GM-CSF | Increased | Increased | [5] |

| IL-2 | Increased | Increased | [5] |

| IL-6 | Increased | Increased | [5] |

| IL-12p40/p70 | Increased | Increased | [5] |

| MCP-1 (CCL2) | Increased | Increased | [5] |

| RANTES (CCL5) | Increased | Increased | [5] |

| TIMP-1 | Increased | Increased | [5] |

| TNF-α | Increased | Increased | [5] |

Upregulation of Co-stimulatory Molecules

The maturation of APCs is essential for their ability to prime naive T cells. A key feature of maturation is the increased expression of co-stimulatory molecules on the cell surface. Antigens engineered with tandem repeats of the RS09 motif have been shown to upregulate the expression of CD40 on APCs, indicating a pro-maturation effect.[6][7] While comprehensive data for a full panel of maturation markers (e.g., CD80, CD86, MHC Class II) specifically for the RS09 peptide is not yet widely available, the known function of TLR4 agonists strongly suggests that RS09 would induce a similar mature phenotype.

Experimental Protocols

The following protocols provide a framework for investigating the effects of RS09 on APC activation.

Cell Culture and Stimulation

-

Cell Lines:

-

RAW 264.7 (murine macrophage-like): Culture in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Bone Marrow-Derived Dendritic Cells (BMDCs): Generate from bone marrow of mice by culturing progenitor cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days.[8][9][10]

-

-

Stimulation:

-

Plate cells at a desired density (e.g., 1 x 10^6 cells/mL).

-

Allow cells to adhere overnight.

-

Replace medium with fresh medium containing RS09 at various concentrations (e.g., 1-10 µg/mL) or LPS (e.g., 100 ng/mL) as a positive control.

-

Incubate for the desired time period (e.g., 4-24 hours for cytokine analysis, 15-120 minutes for signaling studies).

-

NF-κB Nuclear Translocation Assay (Western Blot)

-

Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use Lamin B1 or Histone H3 as a nuclear loading control and GAPDH or β-actin as a cytoplasmic loading control.[1]

-

Cytokine Quantification (ELISA)

-

Sample Collection: After stimulation, centrifuge the cell culture plates and collect the supernatant.

-

ELISA Procedure:

-

Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).

-

Follow the manufacturer's protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate (e.g., TMB) and stopping the reaction.

-

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.[11][12]

-

Analysis of DC Maturation Markers (Flow Cytometry)

-